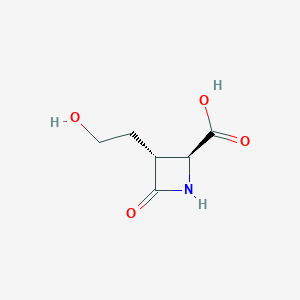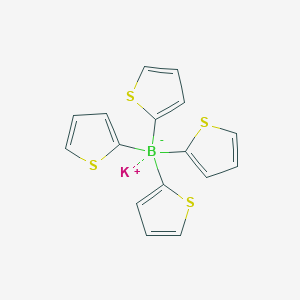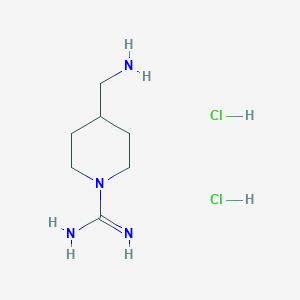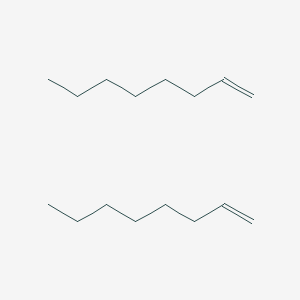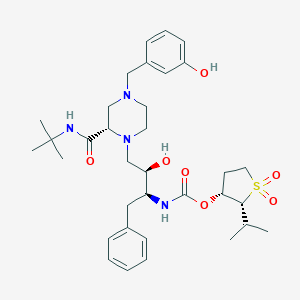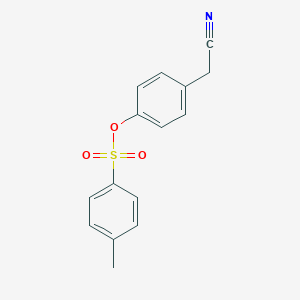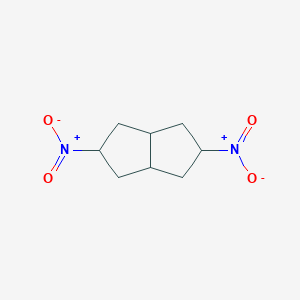
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitro compound that is commonly used as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not well understood. However, it is believed that the compound may act as a radical initiator or a nitroalkene. This suggests that the compound may have potential applications in organic synthesis and polymerization reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. However, it is known that the compound is toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle this compound with caution and follow appropriate safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene in lab experiments is its unique properties, which make it a useful precursor for the synthesis of various organic compounds. However, the compound is also toxic and can pose a safety risk if not handled properly. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. One potential area of research is the development of new synthetic methods for the compound that are more efficient and sustainable. Additionally, the compound's potential applications in the development of new materials, such as liquid crystals and organic semiconductors, could be further explored. Finally, the biochemical and physiological effects of the compound could be studied in more detail to better understand its potential toxicity and safety risks.
Méthodes De Synthèse
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized through various methods. One of the commonly used methods is the nitration of 1,3-cyclohexadiene using a mixture of nitric acid and sulfuric acid. This method yields a mixture of isomers, including 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The compound can be further purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been used in various scientific research applications. It has been studied as a potential precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. Additionally, this compound has been studied for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
Propriétés
Numéro CAS |
169525-06-8 |
|---|---|
Nom du produit |
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
Clé InChI |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



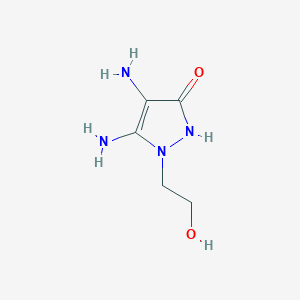
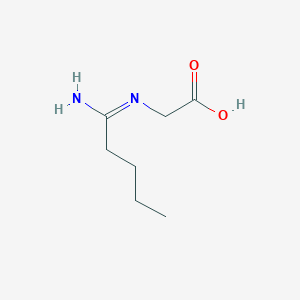
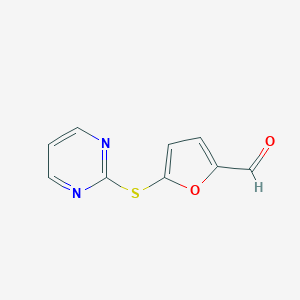


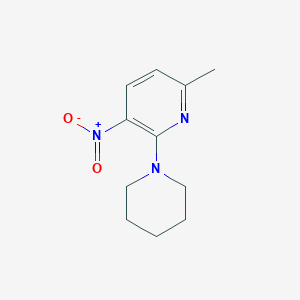
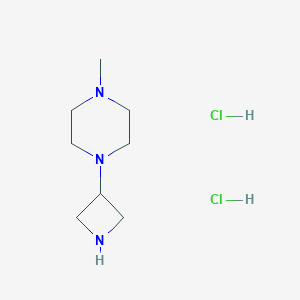
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
